molecular formula C17H21FN2OS2 B2734132 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide CAS No. 941875-26-9

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide

Cat. No.: B2734132
CAS No.: 941875-26-9
M. Wt: 352.49
InChI Key: ABDZOLUHYOWJCT-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C17H21FN2OS2 and its molecular weight is 352.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A significant application of compounds related to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide is in the field of cancer research, where derivatives have demonstrated anticancer activity. Specifically, studies have shown that various synthesized compounds, including those with benzothiazole and thiazolopyrimidines frameworks, exhibit anticancer properties against human cancer cell lines such as lung, breast, and central nervous system cancers. The compounds' mechanisms may involve interaction with cellular pathways that inhibit cancer cell growth or induce apoptosis, underscoring their potential as therapeutic agents in oncology (Hammam et al., 2005; Osmaniye et al., 2018).

Anticonvulsant Effects

Another research application of related compounds focuses on their anticonvulsant activities. Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, for instance, have shown excellent protection against seizures induced in mice, suggesting a promising avenue for developing new anticonvulsant medications. This research highlights the compounds' potential in modulating neuronal excitability or synaptic transmission, contributing to their anticonvulsant properties (Kohn et al., 1993).

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives has also been explored, with synthesized compounds being evaluated against various bacterial and fungal strains. This line of investigation is crucial in the context of rising antimicrobial resistance, indicating that such compounds could serve as templates for the development of new antimicrobial agents. The synthesis and evaluation of these compounds involve assessing their effectiveness in inhibiting the growth of pathogenic microorganisms, offering insights into their potential use in treating infectious diseases (Anuse et al., 2019).

Antinociceptive and Anti-inflammatory Properties

Compounds related to this compound have also been studied for their antinociceptive (pain-relieving) and anti-inflammatory effects. Research in this area focuses on evaluating the compounds' ability to reduce inflammation and pain in various animal models, which is essential for developing new treatments for chronic pain and inflammatory diseases. The promising results from these studies suggest potential applications in pharmaceuticals aimed at managing pain and inflammation (Khalifa & Abdelbaky, 2008).

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2OS2/c1-12(2)7-8-19-16(21)9-15-11-23-17(20-15)22-10-13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDZOLUHYOWJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.